Tryprostatin A Tryprostatin A Selective MAP-dependent microtubule assembly inhibitor. Disrupts mitotic spindle. Induces cell cycle arrest at G2/M phase. Inhibits BCRP. Shows antimitotic effects.
Tryprostatin A is a cyclic dipeptide that is brevianamide F (cyclo-L-Trp-L-Pro) substituted at positions 2 and 6 on the indole ring by prenyl and methoxy groups respectively. It has a role as a breast cancer resistance protein inhibitor. It is a dipeptide, a member of indoles, a pyrrolopyrazine, an aromatic ether and an indole alkaloid. It derives from a brevianamide F.
Brand Name: Vulcanchem
CAS No.: 171864-80-5
VCID: VC21242055
InChI: InChI=1S/C22H27N3O3/c1-13(2)6-9-17-16(15-8-7-14(28-3)11-18(15)23-17)12-19-22(27)25-10-4-5-20(25)21(26)24-19/h6-8,11,19-20,23H,4-5,9-10,12H2,1-3H3,(H,24,26)/t19-,20-/m0/s1
SMILES: CC(=CCC1=C(C2=C(N1)C=C(C=C2)OC)CC3C(=O)N4CCCC4C(=O)N3)C
Molecular Formula: C22H27N3O3
Molecular Weight: 381.5 g/mol

Tryprostatin A

CAS No.: 171864-80-5

Cat. No.: VC21242055

Molecular Formula: C22H27N3O3

Molecular Weight: 381.5 g/mol

* For research use only. Not for human or veterinary use.

Tryprostatin A - 171864-80-5

Specification

Description Selective MAP-dependent microtubule assembly inhibitor. Disrupts mitotic spindle. Induces cell cycle arrest at G2/M phase. Inhibits BCRP. Shows antimitotic effects.
Tryprostatin A is a cyclic dipeptide that is brevianamide F (cyclo-L-Trp-L-Pro) substituted at positions 2 and 6 on the indole ring by prenyl and methoxy groups respectively. It has a role as a breast cancer resistance protein inhibitor. It is a dipeptide, a member of indoles, a pyrrolopyrazine, an aromatic ether and an indole alkaloid. It derives from a brevianamide F.
CAS No. 171864-80-5
Molecular Formula C22H27N3O3
Molecular Weight 381.5 g/mol
IUPAC Name (3S,8aS)-3-[[6-methoxy-2-(3-methylbut-2-enyl)-1H-indol-3-yl]methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Standard InChI InChI=1S/C22H27N3O3/c1-13(2)6-9-17-16(15-8-7-14(28-3)11-18(15)23-17)12-19-22(27)25-10-4-5-20(25)21(26)24-19/h6-8,11,19-20,23H,4-5,9-10,12H2,1-3H3,(H,24,26)/t19-,20-/m0/s1
Standard InChI Key XNRPVPHNDQHWLJ-PMACEKPBSA-N
Isomeric SMILES CC(=CCC1=C(C2=C(N1)C=C(C=C2)OC)C[C@H]3C(=O)N4CCC[C@H]4C(=O)N3)C
SMILES CC(=CCC1=C(C2=C(N1)C=C(C=C2)OC)CC3C(=O)N4CCCC4C(=O)N3)C
Canonical SMILES CC(=CCC1=C(C2=C(N1)C=C(C=C2)OC)CC3C(=O)N4CCCC4C(=O)N3)C
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